

5-Bromo-2,4-difluorobenzonitrile chemical structure and CAS number

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Compound of Interest

Compound Name: **5-Bromo-2,4-difluorobenzonitrile**

Cat. No.: **B1377240**

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An In-Depth Technical Guide to **5-Bromo-2,4-difluorobenzonitrile**: A Strategic Intermediate in Chemical Synthesis

Introduction

5-Bromo-2,4-difluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and two fluorine atoms—offers a versatile platform for molecular elaboration.^{[1][2]} The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical manufacturing.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and identifying characteristics.

CAS Number: 1260879-25-1^{[1][3][4][5][6]}

Molecular Formula: C₇H₂BrF₂N^{[1][4][5]}

Synonyms: 2,4-Difluoro-5-bromobenzonitrile[2]

The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, which defines its classification as a benzonitrile. The positions of the substituents are key to its reactivity: two fluorine atoms at positions 2 and 4, and a bromine atom at position 5.

Caption: Chemical structure of **5-Bromo-2,4-difluorobenzonitrile**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of key computed and predicted properties for **5-Bromo-2,4-difluorobenzonitrile**.

Property	Value	Source
Molecular Weight	218.00 g/mol	[1][4][5]
Boiling Point (Predicted)	216.4 ± 35.0 °C	[1]
Density (Predicted)	1.77 ± 0.1 g/cm³	[1]
XLogP3 (Lipophilicity)	2.5	[5]
Topological Polar Surface Area	23.8 Å²	[5]
SMILES	N#CC1=CC(=C(F)C=C1F)Br	[3]
InChI Key	UXQMPZRISKJUCZ- UHFFFAOYSA-N	[5]

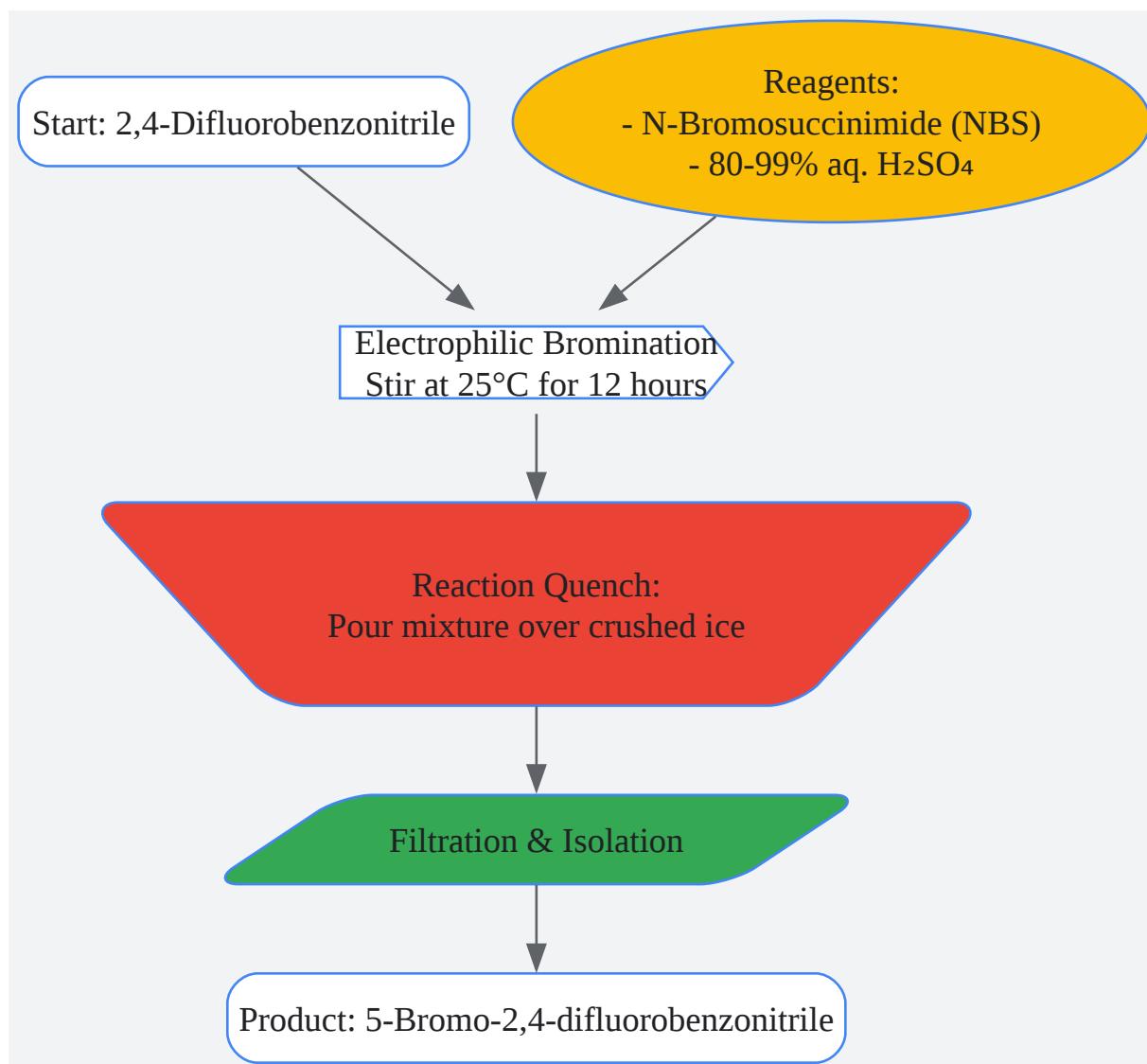
Synthesis and Mechanistic Insights

The preparation of **5-Bromo-2,4-difluorobenzonitrile** is typically achieved through the electrophilic bromination of 2,4-difluorobenzonitrile. This process is notable for its efficiency and high yield.[7]

Core Rationale: The synthesis leverages the directing effects of the substituents on the aromatic ring. The fluorine and nitrile groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the fluorine atoms are ortho, para-directing

activators (due to resonance) while being deactivators (due to induction). The nitrile group is a meta-director. The position of bromination at C5 is sterically accessible and electronically favored. The use of a strong acid like sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.

A common and effective laboratory-scale synthesis uses N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid.^[7]



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Caption: General workflow for the synthesis of **5-Bromo-2,4-difluorobenzonitrile**.

Key Applications in Research and Development

5-Bromo-2,4-difluorobenzonitrile is not an end product but a valuable intermediate. Its utility stems from the ability to selectively modify its functional groups.

- **Pharmaceutical Synthesis:** As a fluorinated building block, it is integral to the synthesis of Active Pharmaceutical Ingredients (APIs).^[1] The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^[8] The bromine atom is a key site for introducing molecular diversity, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug discovery.
- **Agrochemicals:** The compound serves as a precursor for novel herbicides and pesticides.^[1] ^[2] The specific toxicopharmacological properties conferred by the difluoro-bromo-benzonitrile scaffold are exploited to design effective crop protection agents.
- **Material Science:** Its role extends to the design of advanced polymers and electronic materials, where its participation in cross-coupling reactions is valuable.^[2]

Experimental Protocol: Synthesis of 5-Bromo-2,4-difluorobenzonitrile

This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and expected outcomes.^[7]

Materials:

- 2,4-Difluorobenzonitrile (1.0 mole equivalent)
- N-Bromosuccinimide (NBS) (0.98 mole equivalent)
- Sulfuric Acid (H_2SO_4), 80-99% w/w aqueous solution
- Crushed ice
- Deionized water

- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (e.g., 13.90 g, 0.1 moles).
- Solvent Addition: Carefully add 80% w/w aqueous H_2SO_4 (e.g., 120 ml) to the flask. Stir the mixture until the starting material is fully dissolved or suspended.
- Brominating Agent Addition: Slowly add N-bromosuccinimide (e.g., 17.44 g, 0.098 moles) to the mixture in portions to control any initial exotherm.
- Reaction Execution: Stir the reaction mass vigorously at ambient temperature (25 °C) for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will precipitate the crude product.
- Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
- Drying: Dry the obtained solid product under vacuum to yield **5-bromo-2,4-difluorobenzonitrile**. The expected yield is approximately 75% with a purity of over 94%.^[7]

Safety and Handling

As a halogenated and reactive chemical, **5-Bromo-2,4-difluorobenzonitrile** requires careful handling in a controlled laboratory environment.

- Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation.^{[9][10]}
- Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab

coat.[4][9] Work should be conducted in a well-ventilated fume hood.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.[4][9]

- First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.

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